(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid
Beschreibung
This compound is a chiral amino acid derivative featuring a benzo[b]thiophene moiety and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during sequential assembly of peptide chains . The benzo[b]thiophen-3-yl substituent introduces aromatic and hydrophobic characteristics, which may enhance interactions with biological targets or improve solubility in organic solvents.
Eigenschaften
IUPAC Name |
(3S)-4-(1-benzothiophen-3-yl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO4S/c29-26(30)14-18(13-17-16-33-25-12-6-5-7-19(17)25)28-27(31)32-15-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,18,24H,13-15H2,(H,28,31)(H,29,30)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUNLYYDVNQRKT-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC5=CC=CC=C54)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structural features of this compound, particularly the fluorenyl and benzo[b]thiophenyl moieties, suggest that it may exhibit diverse pharmacological properties. This article reviews existing literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure
The molecular formula of this compound is . Its structure includes:
- A fluorenyl group, known for its role in various bioactive compounds.
- A benzo[b]thiophene moiety, which has been associated with anticancer and antimicrobial activities.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of fluorenone derivatives. For instance, compounds derived from 9-fluorenone have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of electron-withdrawing groups has been found to enhance antimicrobial activity by improving the compounds' ability to penetrate bacterial membranes .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Tilorone | Staphylococcus aureus | Inhibition observed |
| New O-Aryl-Carbamoyl Derivatives | E. coli, Pseudomonas aeruginosa | Comparable to streptomycin at 100 μg/mL |
Anticancer Activity
Fluorenone derivatives have also been studied for their anticancer properties. Some compounds have demonstrated antiproliferative activity by acting as inhibitors of type I topoisomerases . The modification of side chains has been shown to significantly affect their efficacy, with linear alkyl groups yielding better results than branched or bulky groups.
| Compound | Cancer Cell Line | Activity |
|---|---|---|
| 2,7-Diamidofluorenones | Various cancer lines | Good antiproliferative activity |
Antioxidant Activity
The antioxidant potential of fluorenone derivatives is another area of interest. Compounds have been synthesized and tested for their ability to scavenge free radicals, with some showing promising results compared to standard antioxidants like ascorbic acid .
Case Studies
- Antimicrobial Studies : A study involving the synthesis of new O-aryl-carbamoyl derivatives showed that structural modifications could lead to enhanced antimicrobial effects against both planktonic and biofilm states of bacteria .
- Antiproliferative Activity : Research on the antiproliferative effects of fluorenone derivatives indicated that the introduction of specific functional groups can significantly enhance their activity against cancer cell lines. This suggests a pathway for developing new anticancer drugs based on these structures .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The compound belongs to a family of Fmoc-protected amino acids with variable side chains. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoromethyl in ): Increase stability and lipophilicity, making analogues more suitable for membrane penetration in drug delivery.
- Steric Bulk (e.g., tert-butyl in ): May hinder interactions with enzymatic pockets but improve selectivity.
- Heterocyclic Variations (e.g., thiophene in vs.
Q & A
Q. What is the synthetic methodology for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid?
The synthesis involves sequential protection, coupling, and deprotection steps:
- Fmoc Protection : The amine group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride in dimethylformamide (DMF) under basic conditions (e.g., pyridine) .
- Coupling Reactions : The benzo[b]thiophen-3-yl group is introduced via Suzuki-Miyaura cross-coupling or thiol-ene reactions, depending on the precursor. Catalysts like Pd(PPh₃)₄ and bases (e.g., Na₂CO₃) are used .
- Purification : Reverse-phase HPLC or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) ensures >95% purity .
Q. What analytical techniques validate the compound’s structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Fmoc group (δ ~7.75–7.30 ppm for aromatic protons) and benzo[b]thiophene moiety (δ ~7.80–7.10 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z: ~503.5 g/mol) .
- HPLC : Retention time and peak symmetry assess purity under gradient elution (C18 column, 0.1% TFA in H₂O/MeCN) .
Q. Why is the Fmoc group critical in peptide synthesis involving this compound?
The Fmoc group acts as a temporary amine protector, removable under mild basic conditions (20% piperidine in DMF) without disrupting acid-labile side chains (e.g., benzo[b]thiophene). This enables sequential peptide elongation in solid-phase synthesis .
Advanced Questions
Q. How can reaction yields be optimized during the introduction of the benzo[b]thiophen-3-yl group?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) and improves yields (~85% vs. 60%) by enhancing coupling efficiency .
- Solvent Selection : DMF:THF (1:1) balances solubility and reactivity. Pre-degassing minimizes oxidation of sulfur-containing intermediates .
- Catalyst Screening : PdCl₂(dppf) may offer better regioselectivity than Pd(PPh₃)₄ for sterically hindered substrates .
Q. What strategies mitigate stability issues during storage?
- Temperature Control : Store at –20°C in amber vials to prevent Fmoc group degradation (decomposition observed at >40°C) .
- pH Buffering : Lyophilize in pH 4–6 buffers (e.g., ammonium acetate) to avoid hydrolysis of the ester or amide bonds .
- Moisture Prevention : Use desiccants (silica gel) in storage containers to inhibit hygroscopic degradation .
Q. How do structural analogs inform bioactivity predictions for this compound?
- Comparative Studies : Analogs like (R)-3-((Fmoc)amino)-4-(3,5-difluorophenyl)butanoic acid (CAS 401916-49-2) show enhanced kinase inhibition due to fluorine’s electronegativity. This suggests benzo[b]thiophene’s sulfur atom could modulate target binding via hydrophobic interactions .
- Docking Simulations : Molecular dynamics using software like AutoDock Vina predict binding affinity to protease targets (e.g., thrombin) based on the compound’s rigid benzo[b]thiophene core .
Q. How are contradictions in toxicity data resolved for Fmoc-protected compounds?
- In Silico Tox Prediction : Tools like ProTox-II assess acute toxicity (e.g., LD₅₀ predictions) and highlight potential hepatotoxicity from the thiophene moiety .
- Comparative Toxicology : Cross-reference with structurally similar compounds (e.g., 3-((Fmoc)amino)-4-phenylbutanoic acid) lacking sulfur, which show lower cytotoxicity in HEK293 cell assays .
Q. What experimental designs evaluate the compound’s role in peptide-drug conjugates?
- SPPS Integration : Incorporate the compound into model peptides (e.g., RGD motifs) using Fmoc/t-Bu chemistry. Monitor coupling efficiency via Kaiser test .
- Stability Assays : Incubate conjugates in plasma (37°C, pH 7.4) and quantify degradation via LC-MS to assess suitability for in vivo delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
